molecular formula C5H9N3O3 B2531107 methyl (2E)-2-[(carbamoylamino)imino]propanoate CAS No. 64623-68-3

methyl (2E)-2-[(carbamoylamino)imino]propanoate

Cat. No.: B2531107
CAS No.: 64623-68-3
M. Wt: 159.145
InChI Key: NDYVECFGOZSICG-XVNBXDOJSA-N
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Description

Methyl (2E)-2-[(carbamoylamino)imino]propanoate is a chemical compound with a unique structure that includes both carbamoylamino and imino groups

Scientific Research Applications

Methyl (2E)-2-[(carbamoylamino)imino]propanoate has several applications in scientific research:

Preparation Methods

The synthesis of methyl (2E)-2-[(carbamoylamino)imino]propanoate can be achieved through several methods. One common approach involves the oxidation of N-p-methoxyphenyl-protected glycine derivatives using manganese (IV) oxide . This method avoids the use of unstable glyoxic acid derivatives and allows for the synthesis of various α-imino carboxylic acid derivatives . Industrial production methods may involve similar oxidative processes, ensuring the stability and yield of the desired product.

Chemical Reactions Analysis

Methyl (2E)-2-[(carbamoylamino)imino]propanoate undergoes various chemical reactions, including:

Common reagents for these reactions include manganese (IV) oxide for oxidation and various metal catalysts for carbene transfer reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of methyl (2E)-2-[(carbamoylamino)imino]propanoate involves its reactivity with various nucleophiles and electrophiles. The imino group can participate in nucleophilic addition reactions, while the carbamoylamino group can undergo substitution reactions. These interactions allow the compound to form a variety of products, depending on the reaction conditions.

Comparison with Similar Compounds

Methyl (2E)-2-[(carbamoylamino)imino]propanoate can be compared to other α-imino carboxylic acid derivatives. Similar compounds include:

  • α-Imino phenyl ester
  • Perfluoroalkyl esters
  • Imides
  • Thioesters

Properties

IUPAC Name

methyl (2E)-2-(carbamoylhydrazinylidene)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O3/c1-3(4(9)11-2)7-8-5(6)10/h1-2H3,(H3,6,8,10)/b7-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDYVECFGOZSICG-XVNBXDOJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)N)/C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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